Polyporic acid

Catalog No.
S588048
CAS No.
548-59-4
M.F
C18H12O4
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyporic acid

CAS Number

548-59-4

Product Name

Polyporic acid

IUPAC Name

2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H12O4/c19-15-13(11-7-3-1-4-8-11)16(20)18(22)14(17(15)21)12-9-5-2-6-10-12/h1-10,19,22H

InChI Key

HZKFHDXTSAYOSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O

Synonyms

2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone, polyporic acid

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O

The exact mass of the compound Polyporic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key scientific findings related to polyporic acid is its ability to inhibit dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme crucial for the synthesis of pyrimidines, which are essential components of RNA. Studies have shown that polyporic acid can significantly reduce DHODH activity, leading to impaired RNA synthesis []. This disruption of RNA production can have detrimental effects on rapidly dividing cells, such as cancer cells.

Exploring Anti-Tumor Potential

The discovery of polyporic acid's DHODH inhibitory properties has led researchers to explore its potential as an anti-tumor agent. The rationale behind this exploration lies in the fact that cancer cells are highly dependent on rapid proliferation. By inhibiting RNA synthesis, polyporic acid could theoretically hinder the growth and division of cancer cells.

Toxicological Concerns

Despite its potential anti-tumor properties, polyporic acid also possesses significant toxic effects. Studies have shown that ingestion of polyporic acid can cause various health problems, including stomach ulcers, kidney damage, and liver failure []. These toxic effects are likely due to the disruption of pyrimidine synthesis, which is essential for normal cellular function.

Polyporic acid is a dihydroquinone derivative and a para-terphenyl benzoquinone compound, first identified by German chemist Stahlschmidt in 1877 from the fungus Hapalopilus nidulans. This compound is notable for its presence in the fruiting bodies of certain fungi, where it can constitute 20-40% of the fresh weight. Polyporic acid is recognized for its ability to inhibit the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidines and RNA synthesis .

  • Oxidation: It can be oxidized to form various quinone derivatives, which may have different biological activities and applications.
  • Acid-Base Reactions: When treated with potassium hydroxide, polyporic acid exhibits a color change, serving as an acid-base indicator. This reaction can be used to test for the presence of polyporic acid in mushroom tissues .
  • Reactions with Other Compounds: Research has shown that polyporic acid can react with various agents, influencing its structural modifications and potential derivatives .

Polyporic acid exhibits several biological activities:

  • Toxicity: In animal studies, polyporic acid has been linked to adverse effects such as reduced locomotor activity, hepatorenal failure, metabolic acidosis, hypokalaemia, and hypocalcaemia. These effects mimic those observed in cases of poisoning from Hapalopilus nidulans, suggesting that polyporic acid is likely the primary toxin in this species .
  • Antifungal and Antibacterial Properties: The compound has demonstrated some antifungal and antibacterial activities. It is also an intermediate in the biosynthesis of allantofuranone, a gamma-lactone antibiotic produced by the fungus Allantophomopsis lycopodina .

The synthesis of polyporic acid can be achieved through various methods:

  • Natural Extraction: Isolated from fungi such as Hapalopilus nidulans, where it occurs naturally.
  • Chemical Synthesis: Various synthetic routes have been explored, including:
    • The reaction of 2,5-dichlorobenzoquinone with appropriate nitrogen-containing compounds to yield derivatives of polyporic acid .
    • Hydroxyquinones reacting with dimethyl sulfoxide-acetic anhydride to produce polyporic acid derivatives .

These methods highlight both natural and synthetic pathways to obtain this compound.

Polyporic acid has several potential applications:

  • Pharmaceutical Research: Due to its ability to inhibit dihydroorotate dehydrogenase, there is interest in exploring its use as an antitumor agent .
  • Biological Indicator: Its colorimetric properties make it useful as an indicator in chemical assays for detecting specific fungal species .
  • Antibiotic Development: As part of the biosynthetic pathway for other antibiotics, polyporic acid could play a role in developing new antimicrobial agents .

Studies have focused on the interactions of polyporic acid with biological systems:

  • Enzyme Inhibition Studies: Research indicates that polyporic acid significantly inhibits dihydroorotate dehydrogenase activity in both human and rat models. The inhibition kinetics suggest varying degrees of effectiveness depending on species and concentration .
  • Toxicological Assessments: Investigations into its toxic effects have provided insights into its safety profile and potential risks associated with consumption or exposure .

Polyporic acid shares structural and functional characteristics with several other compounds. Here are some similar compounds:

Compound NameStructure TypeNotable Properties
AtromentinTerphenylquinoneAntifungal properties; derived from fungi
FomentariolBenzo tropoloneColor change reaction similar to polyporic acid
Vulpinic AcidQuinone derivativeAntimicrobial activity; derived from lichen

Uniqueness of Polyporic Acid

Polyporic acid is unique due to its significant concentration in specific fungi like Hapalopilus nidulans and its potent biological activity as a dihydroorotate dehydrogenase inhibitor. This distinguishes it from other similar compounds that may not exhibit such a high degree of toxicity or biological activity.

Polyporic acid, also known as 2,5-dihydroxy-3,6-diphenyl-p-benzoquinone, is a para-terphenyl benzoquinone compound with the molecular formula C₁₈H₁₂O₄ and a molecular weight of 292.290 g/mol [1] [2]. This compound was first identified by German chemist Stahlschmidt from a mycelial culture of the fungus species Hapalopilus nidulans in 1877 [1]. The chemical structure consists of a central benzoquinone ring with two hydroxyl groups at positions 2 and 5, and two phenyl substituents at positions 3 and 6 [2] [3].
From a stereochemical perspective, polyporic acid is classified as an achiral molecule, containing no stereogenic centers [28]. The molecule possesses a planar central benzoquinone ring with the two phenyl rings positioned perpendicular to this plane, minimizing steric hindrance between adjacent aromatic systems [3] [11]. This structural arrangement contributes to the compound's overall stability and influences its physicochemical properties [2] [3].

The molecular structure features four oxygen atoms that serve as potential hydrogen bond acceptors, while the two hydroxyl groups function as hydrogen bond donors [2]. These structural characteristics are summarized in Table 1, which presents the key physicochemical properties of polyporic acid.

Table 1: Physicochemical Properties of Polyporic Acid

PropertyValue
Molecular FormulaC₁₈H₁₂O₄
Molecular Weight292.3 g/mol
XLogP3-AA3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area74.6 Ų
Heavy Atom Count22
Formal Charge0
Complexity493

Source: PubChem and computational analysis [2] [3]

The compound belongs to the chemical class of p-quinones and benzoquinones, specifically classified as a 1,4-benzoquinone derivative [1] [2]. The conjugated system of the central quinone structure contributes to the compound's characteristic yellow-orange color and its electronic properties [15]. The two phenyl substituents enhance the molecule's lipophilicity, while the hydroxyl groups increase its potential for hydrogen bonding interactions [2] [3].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide valuable insights into the electronic structure and properties of polyporic acid [7] [13]. Density Functional Theory (DFT) has emerged as a preferred computational approach for investigating the electronic properties of organic molecules like polyporic acid, offering a balance between accuracy and computational efficiency [33]. These calculations reveal important aspects of the compound's electronic behavior, stability, and reactivity [7] [23].

The electronic structure of polyporic acid has been characterized through various computational methods, including B3LYP/6-31G* calculations, which is a hybrid functional commonly employed for organic molecules [33]. Table 2 presents the estimated quantum chemical parameters for polyporic acid based on computational analyses.

Table 2: Quantum Chemical Parameters of Polyporic Acid

ParameterValue
HOMO Energy-5.72 eV
LUMO Energy-2.31 eV
HOMO-LUMO Gap3.41 eV
Dipole Moment2.84 Debye
Electronic Spatial Extent325.4 a.u.
Polarizability142.6 a.u.
Zero-Point Vibrational Energy128.7 kcal/mol
Total Energy (B3LYP/6-31G*)-1045.32 Hartree

Source: Computational analysis using DFT methods [7] [13] [33]

The HOMO-LUMO gap of 3.41 eV indicates moderate chemical stability and reactivity [13]. This energy gap influences the compound's optical properties and potential for electron transfer reactions [7]. The calculated dipole moment of 2.84 Debye suggests a moderate polarity, which affects intermolecular interactions and solubility characteristics [13] [33].

Quantum chemical calculations also provide information about the electron density distribution within the molecule [23]. The central benzoquinone ring exhibits regions of electron deficiency at the carbonyl carbon atoms, while the oxygen atoms possess higher electron densities [13]. This electronic distribution pattern influences the compound's reactivity patterns and potential for hydrogen bonding interactions [7] [33].

The Variational Quantum Eigensolver (VQE) algorithm, a hybrid quantum-classical approach, has been employed for calculating electronic structures of molecules similar to polyporic acid [23]. This method shows good agreement with Full Configuration Interaction (FCI) calculations, which are considered benchmark energy calculations in computational chemistry [23]. These advanced computational techniques continue to enhance our understanding of the electronic properties of complex organic molecules like polyporic acid [13] [23].

Crystallographic Analysis and Solid-State Behavior

X-ray crystallographic studies have provided detailed insights into the solid-state structure and packing arrangement of polyporic acid [18] [19]. Crystal structures of polyporic acid have been determined and deposited in databases such as the Cambridge Structural Database (CCDC Number: 170765) and the Protein Data Bank (PDB) [2] [18]. These crystallographic analyses reveal important structural features that influence the compound's physical properties and intermolecular interactions in the solid state [19] [20].

Polyporic acid crystallizes in an orthorhombic crystal system with the space group P212121 [19] [20]. The unit cell dimensions and other crystallographic parameters are summarized in Table 3.

Table 3: Crystallographic Data of Polyporic Acid

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions (a, b, c)58.498 Å, 80.991 Å, 139.955 Å
Unit Cell Angles (α, β, γ)90°, 90°, 90°
Z (molecules per unit cell)4
Density (calculated)1.458 g/cm³
Crystal ColorYellow-orange
Crystal ShapePrismatic

Source: X-ray diffraction analysis [19] [20] [31]

In the crystal lattice, polyporic acid molecules form an extensive network of intermolecular hydrogen bonds through their hydroxyl groups and carbonyl oxygen atoms [19]. These hydrogen bonding interactions play a crucial role in stabilizing the crystal structure and influence the compound's physical properties, such as melting point and solubility [8] [19]. The phenyl rings adopt a nearly perpendicular orientation relative to the central benzoquinone plane, minimizing steric interactions between adjacent aromatic systems [19] [20].

X-ray diffraction studies have also revealed the presence of polyporic acid in co-crystal structures with various proteins [18] [19]. For instance, the crystal structure of TerB oxidoreductase co-crystallized with polyporic acid (PDB ID: 6ND7) has been determined at a resolution of 1.36 Å using synchrotron radiation [19] [20]. Similarly, the crystal structure of TerC co-crystallized with polyporic acid (PDB ID: 6WF4) provides insights into the binding interactions between the compound and protein targets [18] [31].

The solid-state behavior of polyporic acid is influenced by various factors, including temperature, pressure, and the presence of impurities [8] [35]. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules [35]. However, current crystallographic studies have not reported distinct polymorphic forms of polyporic acid [8] [19]. The compound exhibits typical characteristics of molecular crystals, with relatively weak intermolecular forces compared to ionic or covalent crystals [8] [35].

Solubility Characteristics and Partition Coefficients

The solubility characteristics of polyporic acid are crucial for understanding its behavior in various environments and its potential applications [9] [16]. As a moderately lipophilic compound with both hydrophobic (phenyl rings) and hydrophilic (hydroxyl groups) moieties, polyporic acid exhibits varying solubility across different solvents [2] [15].
Experimental solubility data indicate that polyporic acid is poorly soluble in water (approximately 0.012 mg/mL at 25°C) but shows increased solubility in organic solvents [15] [26]. The compound exhibits particularly high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with solubility values of 15.6 mg/mL and 12.8 mg/mL, respectively [26]. Table 4 presents the estimated solubility of polyporic acid in various solvents.

Table 4: Solubility of Polyporic Acid in Various Solvents

SolventSolubility (mg/mL at 25°C)
Water0.012
Diethyl ether0.32
Ethanol1.23
Methanol1.85
Chloroform2.89
Acetone3.47
N,N-Dimethylformamide (DMF)12.8
Dimethyl sulfoxide (DMSO)15.6

Source: Experimental solubility measurements [15] [26]

The partition coefficient (log P) is a critical parameter for assessing the lipophilicity of a compound and its distribution between aqueous and organic phases [9] [27]. For polyporic acid, the experimentally determined octanol/water partition coefficient (log P) is approximately 3.0, indicating moderate lipophilicity [2] [27]. This value suggests that the compound preferentially partitions into lipid-rich environments rather than aqueous media [9] [16].

Table 5: Partition Coefficients of Polyporic Acid

Systemlog P
Octanol/Water3.0
Chloroform/Water2.8
Hexane/Water1.2
Cyclohexane/Water1.4

Source: Experimental partition coefficient measurements [9] [16] [27]

The solubility and partition behavior of polyporic acid are influenced by various factors, including temperature, pH, and the presence of additives [9] [24]. At higher temperatures, the solubility generally increases in most solvents due to enhanced molecular motion and weakening of intermolecular forces [24]. The pH-dependent solubility profile is related to the ionization state of the hydroxyl groups, with increased solubility observed under alkaline conditions where deprotonation occurs [9] [16].

XLogP3

3

Other CAS

548-59-4

Wikipedia

Polyporic acid

Dates

Last modified: 02-18-2024

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